molecular formula C12H19NO B1184248 N-(4-propoxybenzyl)ethanamine

N-(4-propoxybenzyl)ethanamine

Cat. No.: B1184248
M. Wt: 193.29
InChI Key: VBNVYGIVTDPKFT-UHFFFAOYSA-N
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Description

N-(4-Propoxybenzyl)ethanamine is a synthetic compound characterized by a benzyl group substituted with a propoxy chain at the para position, linked to an ethanamine backbone.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.29

IUPAC Name

N-[(4-propoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C12H19NO/c1-3-9-14-12-7-5-11(6-8-12)10-13-4-2/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

VBNVYGIVTDPKFT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)CNCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) share the N-benzyl-ethanamine backbone but differ in substituents:

  • 25I-NBOMe : Features a 4-iodo-2,5-dimethoxyphenyl group and an N-(2-methoxybenzyl) substitution.
  • 25B-NBOMe : Substitutes bromine at the 4-position of the phenyl ring.

Key Differences :

  • N-(4-Propoxybenzyl)ethanamine lacks the methoxy group on the benzyl ring and the halogenated phenyl ring found in NBOMe compounds.

Pharmacological Effects :

  • NBOMe compounds are potent serotonin 5-HT2A receptor agonists, causing hallucinogenic effects at microgram doses. Their toxicity often leads to seizures, hyperthermia, and fatalities .
  • This compound’s activity remains unconfirmed but may exhibit lower receptor affinity due to the absence of methoxy and halogen substituents critical for 5-HT2A binding .
Benzimidazole-Derived Opioids (Protonitazene and Analogs)

Protonitazene (N,N-diethyl-2-[5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl]ethanamine) shares the 4-propoxybenzyl group but incorporates a benzimidazole ring and nitro substituent.

Structural Contrasts :

  • The benzimidazole core in Protonitazene facilitates µ-opioid receptor agonism, whereas this compound’s simpler structure lacks this moiety.
  • The nitro group in Protonitazene enhances potency, contributing to its classification as a synthetic opioid 100x more potent than morphine .

Toxicity and Regulation :

  • Protonitazene is associated with respiratory depression and fatalities, leading to its placement in Schedule I in multiple jurisdictions.
  • This compound’s opioid activity is speculative but likely weaker due to the absence of the benzimidazole-nitro pharmacophore .
Nitrophenyl Derivatives

Compounds like N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS 226992-13-8) feature electron-withdrawing nitro groups, which contrast with the electron-donating propoxy group in this compound.

Functional Implications :

  • Such derivatives are often intermediates in pharmaceutical synthesis rather than active drugs, unlike this compound, which may have direct bioactivity .
Substituted Benzyl Ethanamines
  • N-(4-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine : Contains a methoxybenzyl group and indole ring, suggesting serotonergic activity akin to tryptamines. The propoxy variant may exhibit longer half-life due to reduced metabolic degradation of the propoxy chain .
  • N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine : Ethyl and methoxy substituents provide moderate lipophilicity, whereas the propoxy group in this compound could enhance binding to hydrophobic receptor pockets .

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